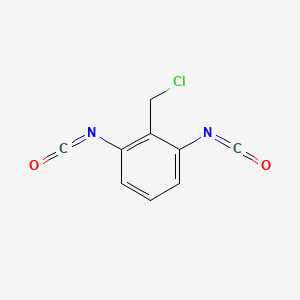![molecular formula C16H11BrO4 B14601783 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid CAS No. 58335-65-2](/img/structure/B14601783.png)
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-bromo-2-hydroxyphenyl group through an acryloyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-hydroxybenzoic acid.
Acryloylation: The brominated compound is then subjected to acryloylation using acryloyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acryloyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[3-(5-Bromo-2-oxophenyl)acryloyl]benzoic acid.
Reduction: Formation of 2-[3-(5-Bromo-2-hydroxyphenyl)propionyl]benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acryloyl groups can form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is unique due to its acryloyl linkage, which imparts distinct chemical and biological properties compared to other brominated benzoic acids
Propiedades
Número CAS |
58335-65-2 |
|---|---|
Fórmula molecular |
C16H11BrO4 |
Peso molecular |
347.16 g/mol |
Nombre IUPAC |
2-[3-(5-bromo-2-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO4/c17-11-6-8-14(18)10(9-11)5-7-15(19)12-3-1-2-4-13(12)16(20)21/h1-9,18H,(H,20,21) |
Clave InChI |
CTLZSGLPQQHPGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)


![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)




![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
